methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate
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Overview
Description
Methyl 5,9-dithia-1,7-diazatricyclo[63002,6]undeca-2(6),3,7,10-tetraene-4-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
The primary target of Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate interacts with its target enzyme, leading to the inhibition of its activity
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A . This disruption can affect various metabolic processes within the cell that rely on coenzyme A, leading to a decrease in the cell’s metabolic efficiency and potentially its viability .
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that its pharmacokinetic properties have been considered during its design process.
Result of Action
The most active derivative of Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the effective inhibition of Mtb growth .
Action Environment
It’s worth noting that the compound showed selective inhibition of mtb over a panel of non-tuberculous mycobacteria (ntm) , suggesting that its action may be influenced by specific characteristics of the Mtb cellular environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate are largely determined by its interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate has been shown to have significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with no acute cellular toxicity observed towards the MRC-5 lung fibroblast cell line . This suggests that the compound may have potential as an antimycobacterial agent .
Molecular Mechanism
Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions are usually proprietary and can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl-(4-methyl-1-piperidinyl)methanone
- N-(cyclopropylmethyl)-N-methyl-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide
Uniqueness
Methyl 5,9-dithia-1,7-diazatricyclo[63002,6]undeca-2(6),3,7,10-tetraene-4-carboxylate is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system
Properties
IUPAC Name |
methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S2/c1-13-8(12)6-4-5-7(15-6)10-9-11(5)2-3-14-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZNRXUWZQRMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C3N2C=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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